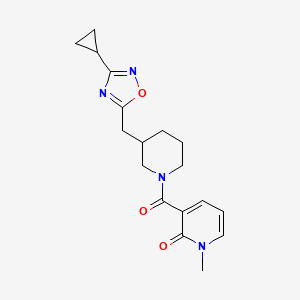

3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, is a complex molecule that may be related to various 1,2,4-oxadiazole derivatives which have been studied for their potential biological activities. These compounds often contain additional functional groups that can interact with biological targets, and their conformational polymorphism can affect their biological properties and stability .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds typically involves multi-step reactions starting from organic acids, esters, or hydrazides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves converting organic acids into corresponding esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols. These thiols are further reacted with other reagents, such as 1-(4-(bromomethyl)phenyl sulfonyl)piperidine, to yield the final compounds . Similar synthetic strategies may be applicable to the compound of interest, although the specific details would depend on the functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial in determining their biological activity. Conformational polymorphism is a common phenomenon in these compounds, where different crystalline forms can exhibit different molecular conformations, packing motifs, and intermolecular interactions. For example, studies have shown that different polymorphic forms of a dipharmacophore compound can have different lattice energies and stability, which are confirmed by periodic calculations . The molecular structure of the compound of interest would likely exhibit similar polymorphic behavior, which could be studied using crystallography and computational chemistry methods.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. These compounds can participate in various chemical reactions, often facilitated by the presence of functional groups such as hydrazine, piperidine, or morpholine moieties . The specific chemical reactions that the compound of interest may undergo would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular and crystal structures. Polymorphic forms can exhibit different physical properties due to variations in molecular packing and intermolecular interactions. For example, the density and lattice energy of different polymorphs can vary significantly, which can affect the compound's solubility and stability . The physical and chemical properties of the compound of interest would need to be characterized through experimental studies, such as solubility tests, melting point determination, and stability assessments under various conditions.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial and Antimicrobial Properties

Compounds featuring 1,2,4-oxadiazole and piperidine functionalities have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and screened for their antibacterial efficacy, showing valuable results against both Gram-positive and Gram-negative bacteria (Aziz‐ur‐Rehman et al., 2017). Similarly, novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings were synthesized and found to exhibit strong antimicrobial activity, with a structure–activity relationship study performed to understand the antimicrobial effect better (K. Krolenko et al., 2016).

Anti-Tubercular and Antifungal Agents

Research on the synthesis of compounds incorporating the 1,2,4-oxadiazole ring has also explored their potential as anti-tubercular and antifungal agents. For example, certain hybrids of 1,2,4-oxadiazole-pyranopyridine/chromene have been chemoselectively synthesized through 1,3-dipolar cycloadditions and demonstrated enhanced activity against Mycobacterium tuberculosis, suggesting their potential as novel anti-tubercular drugs (R. Ranjith Kumar et al., 2011). Similarly, novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for their antifungal activities, with some compounds showing activity comparable to standard antifungal agents (J. Sangshetti & D. Shinde, 2011).

Potential in Drug Development

Cancer Research

In cancer research, the inhibition of oxidative phosphorylation (OXPHOS) combined with specific compounds, including those with 1,2,4-oxadiazole structures, has been investigated as a strategy for inducing cancer cell death. For instance, combining dimethyl α-ketoglutarate with OXPHOS inhibitors demonstrated a significant antineoplastic effect, suggesting a metabolic vulnerability in cancer cells that can be exploited for therapeutic purposes (V. Sica et al., 2019).

Propiedades

IUPAC Name |

3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21-8-3-5-14(17(21)23)18(24)22-9-2-4-12(11-22)10-15-19-16(20-25-15)13-6-7-13/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIIBIYGWPFHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)

![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)